MI-503

Beschreibung

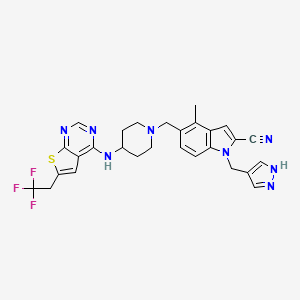

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,12-13,16,20H,4-7,10,14-15H2,1H3,(H,35,36)(H,33,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETOMBLLEOZTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F3N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MI-503 in MLL-rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the nuclear protein menin. MI-503 is a potent and selective small-molecule inhibitor designed to disrupt this crucial protein-protein interaction. This technical guide delineates the mechanism of action of this compound in MLL-rearranged leukemia, providing a comprehensive overview of its molecular target, cellular effects, and the preclinical evidence supporting its therapeutic potential. This document includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a highly potent and orally bioavailable small-molecule inhibitor that directly targets the interaction between menin and MLL fusion proteins.[1][2][3] In MLL-rearranged leukemias, the N-terminal fragment of the MLL protein, which is retained in all MLL fusions, binds to menin. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to aberrant gene expression and leukemogenesis.[3]

This compound functions by binding to a deep pocket on the surface of menin that is critical for the interaction with MLL.[1][2] By occupying this site, this compound competitively inhibits the binding of the MLL fusion protein to menin, thereby preventing the recruitment of the oncogenic complex to chromatin.[1] This leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are crucial for the maintenance of the leukemic state.[1][4][5] The ultimate consequences of this compound treatment in MLL-rearranged leukemia cells are the inhibition of proliferation, induction of cellular differentiation, and a reduction in leukemic burden in vivo.[1][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Menin-MLL Interaction) | 14.7 nM | Fluorescence Polarization Assay | [4] |

| Kd (Binding Affinity to Menin) | 9.3 nM | Isothermal Titration Calorimetry | [7] |

| GI50 (MV4;11 - MLL-AF4) | 250 - 570 nM range | Human Leukemia Cell Line | [1][4] |

| GI50 (MOLM-13 - MLL-AF9) | 250 - 570 nM range | Human Leukemia Cell Line | [1][5] |

| GI50 (KOPN-8 - MLL-ENL) | 250 - 570 nM range | Human Leukemia Cell Line | [5] |

| GI50 (SEM - MLL-AF4) | 250 - 570 nM range | Human Leukemia Cell Line | [5] |

| GI50 (MLL-AF9 transformed murine BMCs) | 0.22 µM | Murine Bone Marrow Cells | [1][2][4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Dose & Schedule | Key Outcomes | Reference |

| MV4;11 Xenograft (BALB/c nude mice) | 60 mg/kg, once daily i.p. | >80% reduction in tumor volume; complete tumor regression in some mice. | [1][6] |

| MLL-AF9 Transplant Model | Not specified | 45% increase in median survival. | [6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Workflow: Validation of this compound Activity

Caption: Experimental workflow for validating this compound activity.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify Menin-MLL Interaction Disruption

This protocol is adapted from standard Co-IP procedures and tailored for assessing the disruption of the menin-MLL fusion protein interaction by this compound.

1. Cell Lysis:

-

Culture MLL-rearranged leukemia cells (e.g., MV4;11) to a density of 1-5 x 10^7 cells per condition.

-

Treat cells with DMSO (vehicle control) or this compound at desired concentrations for 4-24 hours.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled microfuge tube.

2. Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA assay.

-

Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

Add 2-4 µg of anti-menin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

3. Washing and Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the MLL fusion partner (e.g., anti-AF9) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the co-immunoprecipitated MLL fusion protein in the this compound treated sample indicates disruption of the menin-MLL interaction.

Quantitative Real-Time PCR (RT-qPCR) for MLL Target Gene Expression

This protocol outlines the steps to measure the expression of MLL target genes, such as HOXA9 and MEIS1, following this compound treatment.

1. RNA Extraction and cDNA Synthesis:

-

Plate MLL-rearranged leukemia cells and treat with this compound or DMSO for 6 days.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

2. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA template.

-

Example primer sequences:

-

HOXA9 Fwd: 5'-AGGTGGTCAGAGCAGCAAG-3'

-

HOXA9 Rev: 5'-TCCTCAGCTCCAAGACCTTCT-3'

-

MEIS1 Fwd: 5'-CAAGCTGCAAACCATGCAC-3'

-

MEIS1 Rev: 5'-TGCCTCTGCTTGCTTGTTG-3'

-

-

Perform the qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

3. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes using the 2^-ΔΔCt method. A significant decrease in the expression of HOXA9 and MEIS1 in this compound treated cells is expected.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.

1. Cell Plating and Treatment:

-

Seed MLL-rearranged leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add serial dilutions of this compound (or DMSO as a control) to the wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days. For longer incubations, change the media and re-supply the compound at day 4.

2. MTT Reagent Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

3. Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Normalize the absorbance values to the DMSO-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the GI50 value using non-linear regression analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of the MLL fusion protein and observing its displacement by this compound.

1. Cross-linking and Chromatin Preparation:

-

Treat MLL-rearranged leukemia cells with this compound or DMSO.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the MLL fusion protein or menin overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

3. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Sequencing:

-

Purify the DNA using a PCR purification kit.

-

Prepare the DNA library for next-generation sequencing according to the sequencer manufacturer's protocol.

-

Sequence the DNA library.

5. Data Analysis:

-

Align the sequence reads to the reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Compare the peak profiles between this compound and DMSO-treated samples to identify regions where the MLL fusion protein is displaced. A reduction in peak intensity at MLL target gene promoters is expected with this compound treatment.

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias that effectively disrupts the foundational menin-MLL fusion protein interaction. Its mechanism of action is well-defined, leading to the specific downregulation of key oncogenic driver genes, resulting in the inhibition of leukemia cell proliferation and the induction of differentiation. The preclinical data strongly support the continued investigation of this compound and other menin-MLL interaction inhibitors as a promising approach for this high-risk leukemia subtype. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in further exploring and building upon the understanding of this important therapeutic agent.

References

- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

What is the binding affinity of MI-503 to menin?

An In-depth Technical Guide to the Binding Affinity of MI-503 and Menin

Introduction

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2][3] This interaction is a key driver in specific types of acute leukemias, particularly those with MLL gene rearrangements, as well as other cancers like hepatocellular carcinoma and prostate cancer.[4][5] By directly binding to menin, this compound competitively disrupts the menin-MLL complex, leading to the transcriptional repression of oncogenic target genes and subsequent anti-tumor effects. This guide provides a detailed overview of the binding affinity of this compound to menin, the experimental protocols used for its determination, and the underlying molecular mechanism.

Quantitative Binding Affinity Data

The binding affinity and inhibitory potency of this compound have been rigorously quantified using multiple biophysical and biochemical assays. The data consistently demonstrate that this compound binds to menin with low nanomolar affinity.

| Parameter | Value | Assay Method | Noteworthy Context | Reference |

| Kd (Dissociation Constant) | 9 nM | Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity in solution. | [4] |

| Kd (Dissociation Constant) | ~10 nM | Not Specified | General reference to binding affinity. | [6] |

| Kd (Dissociation Constant) | 24 nM | Bio-layer Interferometry (BLI) | Measures association and dissociation rates; Kd is derived from these rates. | [6] |

| IC50 (Inhibitory Concentration) | 14.7 nM | Fluorescence Polarization (FP) | Measures inhibition of the menin-MLL interaction. | [1][7][8][9] |

| IC50 (Inhibitory Concentration) | 33 nM | Fluorescence Polarization (FP) | Assay utilized a bivalent MLL fragment (MLL4–43) for higher affinity measurement. | [6] |

| GI50 (Growth Inhibition) | 0.22 µM | Cell Viability Assay (MTT) | Measured in murine bone marrow cells transformed with the MLL-AF9 oncogene after 7 days. | [3][7][10] |

| GI50 (Growth Inhibition) | 250 - 570 nM | Cell Viability Assay | Measured in a panel of human MLL leukemia cell lines. | [7][10] |

Mechanism of Action: Disrupting the Menin-MLL Interaction

Menin acts as a crucial scaffold protein that tethers MLL fusion proteins to chromatin. This interaction is essential for the MLL fusion protein to activate the transcription of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[5][9][10] The mechanism involves the recruitment of histone methyltransferases that deposit the H3K4me3 active chromatin mark at these gene loci.[4][11]

This compound functions by occupying the MLL binding pocket on the menin protein.[2][3][10] This direct and competitive binding physically blocks the interaction between menin and the MLL fusion protein, preventing the formation of the oncogenic complex.[5][9] The dissociation of this complex from chromatin leads to a reduction in H3K4 trimethylation, transcriptional repression of HOXA9 and MEIS1, and ultimately results in the inhibition of cancer cell proliferation, induction of differentiation, and apoptosis.[4][10][11]

Experimental Protocols

The determination of this compound's binding affinity relies on several key biophysical and cellular techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard method for directly measuring the thermodynamic properties of a binding interaction. It provides the dissociation constant (Kd), stoichiometry (N), and enthalpy (ΔH) of binding.

-

Principle: ITC measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing a macromolecule (menin).

-

Methodology: The experiment is typically performed at 25 °C. A solution of this compound (50 µM – 100 µM) is placed in the injection syringe, and a solution of the menin protein (5 µM – 10 µM) is placed in the sample cell.[10] The this compound solution is injected into the menin solution in small, precise aliquots (e.g., 10 μl).[10] The instrument measures the minute temperature difference between the sample and reference cells after each injection, which corresponds to the heat of interaction.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to menin. This binding isotherm is then fitted to a theoretical binding model to calculate the Kd, N, and ΔH.

Fluorescence Polarization (FP) Assay

FP assays are commonly used in high-throughput screening to quantify the inhibition of a protein-protein interaction.

-

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low polarization. When bound to the much larger menin protein, its tumbling slows dramatically, leading to high polarization.

-

Methodology:

-

A fluorescently labeled MLL peptide (e.g., FLSN_MBM1 or FLSN-MLL4–43) is incubated with the menin protein to form a complex, establishing a high polarization signal.[6]

-

Varying concentrations of the inhibitor (this compound) are added to the wells.

-

This compound competes with the fluorescent MLL peptide for binding to menin. As this compound displaces the peptide, the free peptide tumbles faster, causing a decrease in the polarization signal.

-

-

Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the menin-MLL interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a drug engages with its target protein within a cellular environment.

-

Principle: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.

-

Methodology: Cells (e.g., 143B osteosarcoma cells) are treated with either a vehicle (DMSO) or varying concentrations of this compound.[11] The cells are then heated to a range of temperatures. After heating, the cells are lysed, and the amount of soluble (non-denatured) menin protein remaining is quantified by Western blot.

-

Data Analysis: In the presence of this compound, menin remains soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms that this compound directly binds to and stabilizes menin within the cell.[11]

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ChemGood [chemgood.com]

- 4. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compounds could treat MLL leukemia | MDedge [mdedge.com]

- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. SmallMolecules.com | this compound (5mg) from selleckchem | SmallMolecules.com [smallmolecules.com]

- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 10. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of MI-503 on H3K4 Methylation

Abstract

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is critical for the oncogenic activity of MLL fusion proteins in certain leukemias and has been implicated in the progression of various solid tumors, including hepatocellular carcinoma and osteosarcoma.[1][4] The menin-MLL1 complex is a key epigenetic regulator, responsible for catalyzing the methylation of histone H3 at lysine 4 (H3K4), a mark strongly associated with active gene transcription.[5][6] By disrupting the menin-MLL1 interaction, this compound effectively displaces the MLL1 methyltransferase from target gene promoters, leading to a reduction in H3K4 methylation, subsequent transcriptional repression of oncogenes, and potent anti-tumor activity.[1][4][7] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its quantitative effects on H3K4 methylation, downstream gene expression, and cellular phenotypes, supplemented with detailed experimental protocols and pathway diagrams.

Core Mechanism of Action: Inhibition of Menin-MLL Interaction

The MLL1 protein is a histone methyltransferase that, as part of a larger complex with the scaffold protein menin, trimethylates H3K4 (H3K4me3) at the promoter regions of specific target genes.[1][5] This epigenetic mark serves as a docking site for transcriptional machinery, promoting gene expression.[5] In MLL-rearranged leukemias and other cancers, the aberrant targeting of the menin-MLL1 complex to specific loci drives the expression of oncogenes such as HOXA9, MEIS1, and PEG10.[2][8][9]

This compound functions by binding directly to a pocket on the menin protein that is normally occupied by MLL1.[2][3] This competitive inhibition disrupts the formation of the functional menin-MLL1 complex.[2] Consequently, the MLL1 catalytic subunit is no longer tethered to the chromatin at its target gene promoters. The loss of localized MLL1 activity results in a significant decrease in H3K4 methylation levels at these specific sites, leading to the silencing of critical oncogenic drivers.[1][4]

Quantitative Data Presentation

This compound's disruption of the menin-MLL1 complex translates into measurable reductions in H3K4 methylation and downstream gene expression, ultimately inhibiting cancer cell growth.

Table 1: Effect of this compound on H3K4 Methylation

| Cell Line | Cancer Type | This compound Conc. (µM) | Duration | Effect on H3K4 Methylation | Reference |

| 143B | Osteosarcoma | 0.1, 0.3, 1 | 48 hours | Dose-dependent inhibition of H3K4me1, H3K4me2, and H3K4me3. | [4][10] |

| HepG2 | Hepatocellular Carcinoma | 1, 2, 4 | 6 days | Reduced H3K4me3 levels at the PEG10 promoter. | [1] |

Table 2: Effect of this compound on Downstream Target Gene Expression

| Cell Line | Cancer Type | This compound Conc. | Duration | Target Gene(s) | Effect on mRNA Expression | Reference |

| MLL-AF9 BMCs | MLL-rearranged Leukemia | Sub-micromolar | 6 days | Hoxa9, Meis1 | Markedly reduced expression. | [2][8] |

| HepG2 | Hepatocellular Carcinoma | 1, 2, 4 µM | 6 days | PEG10 | Downregulated expression. | [1][9] |

| 143B | Osteosarcoma | 1 µM | 24-72 hours | c-Myc, Mcl-1 | Significantly suppressed expression. | [4][10] |

Table 3: Anti-proliferative Activity of this compound

| Cell Line(s) | Cancer Type | Metric | Value | Duration | Reference |

| Panel of human MLL leukemia lines | MLL-rearranged Leukemia | GI₅₀ | 250 - 570 nM | 7-10 days | [2] |

| MLL-AF9 transformed mouse BMCs | MLL-rearranged Leukemia | GI₅₀ | 0.22 µM | 7 days | [3][8] |

| Panel of HCC lines (e.g., HepG2) | Hepatocellular Carcinoma | GI₅₀ | 0.5 - 3.2 µM | 12 days | [9] |

| 143B | Osteosarcoma | EC₅₀ | 0.13 µM | 7 days | [10] |

Experimental Protocols & Workflows

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize the effects of this compound.

Chromatin Immunoprecipitation (ChIP) for H3K4me3 Analysis

This protocol is adapted from studies in HepG2 cells to assess H3K4me3 levels at specific gene promoters.[1]

-

Cell Culture and Treatment: Plate 1.5 x 10⁶ HepG2 cells in a 10 cm dish. Treat with DMSO (vehicle control) or this compound at desired concentrations (e.g., 1, 2, 4 µM) for 6 days. At day 3, adjust the cell number back to the starting concentration, change the media, and re-supply with fresh compound.

-

Cross-linking: On day 6, fix cells by adding 1% paraformaldehyde directly to the media and incubating for 10 minutes at room temperature.

-

Quenching: Stop the fixation by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Cell Lysis and Sonication: Wash cells with ice-cold PBS. Lyse cells and shear chromatin using sonication to obtain DNA fragments of 200-1000 bp. The specific parameters for sonication (power, duration, cycles) must be optimized for the cell type and equipment.

-

Immunoprecipitation: Perform ChIP using a commercial kit (e.g., Magna ChIP A/G kit, Millipore) according to the manufacturer's protocol. Use an antibody specific for H3K4me3. An IgG antibody should be used as a negative control.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis (qPCR): Perform quantitative real-time PCR (qPCR) on the purified DNA using primers designed to amplify specific promoter regions of target genes (e.g., PEG10). Data should be normalized to input DNA.

Western Blotting for Histone Methylation

This protocol is used to assess global changes in H3K4 methylation levels.[4][10]

-

Cell Culture and Lysis: Treat cells (e.g., 143B) with this compound or DMSO for the desired time (e.g., 48 hours). Harvest cells and prepare whole-cell lysates or histone extracts using appropriate buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures changes in the mRNA levels of this compound target genes.[2][8]

-

Cell Culture and RNA Extraction: Treat cells with this compound or DMSO for the specified duration (e.g., 6 days). Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix (e.g., SYBR Green), cDNA template, and primers specific for the genes of interest (e.g., HOXA9, MEIS1). Use a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression changes using the ΔΔCt method, referencing the DMSO-treated control samples.

Signaling Pathway and Downstream Effects

The inhibition of the menin-MLL1 interaction by this compound initiates a cascade of molecular events that culminate in anti-cancer phenotypes such as cell growth inhibition, differentiation, and apoptosis.

Conclusion

This compound represents a targeted therapeutic strategy that functions through a distinct epigenetic mechanism. By inhibiting the menin-MLL1 interaction, it directly leads to a quantifiable reduction in H3K4 methylation at the promoters of key oncogenes. This guide provides the core technical data and methodologies demonstrating that this compound-induced H3K4 hypomethylation results in transcriptional repression and potent anti-cancer effects across various malignancies. These findings underscore the therapeutic potential of targeting epigenetic regulatory complexes and provide a foundational framework for further research and development in this area.

References

- 1. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. H3K4me3 - Wikipedia [en.wikipedia.org]

- 6. The Role of H3K4 Trimethylation in CpG Islands Hypermethylation in Cancer [mdpi.com]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of MI-503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-503 is a potent, selective, and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver of oncogenesis in a subset of acute leukemias characterized by MLL gene rearrangements, as well as other cancers such as hepatocellular carcinoma and osteosarcoma. By disrupting the menin-MLL complex, this compound effectively reverses the aberrant gene expression program, including the downregulation of key target genes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, presenting key data, experimental protocols, and pathway diagrams to support further research and development in this therapeutic area.

Discovery and Mechanism of Action

This compound was developed through a structure-based drug design approach aimed at identifying potent inhibitors of the menin-MLL interaction. It belongs to the thienopyrimidine class of compounds. The discovery of this compound was a significant advancement in the field of epigenetic therapy, providing a valuable tool to probe the function of the menin-MLL axis and a promising therapeutic candidate.

The primary mechanism of action of this compound is the direct binding to menin, a scaffold protein, at the site of its interaction with the MLL1 protein (and its oncogenic fusion partners). This binding event physically blocks the formation of the menin-MLL complex, which is essential for the recruitment of the complex to chromatin and the subsequent histone H3 lysine 4 (H3K4) methylation that drives the expression of leukemogenic genes. Treatment with this compound leads to a reduction in the expression of MLL target genes, such as HOXA9, MEIS1, and PEG10, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[1] This ultimately results in the induction of differentiation and apoptosis in these cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 14.7 nM | Menin-MLL interaction (Cell-free assay) | [2] |

| Kd | 9 nM | Binding affinity to menin | [1] |

| GI50 | 250 - 570 nM | Panel of human MLL leukemia cell lines | |

| GI50 | 0.22 µM | MLL-AF9 transformed murine bone marrow cells (7-day treatment) | [3] |

| GI50 | 0.5 - 3.2 µM | Panel of hepatocellular carcinoma (HCC) cell lines (12-day treatment) | [4] |

| EC50 | 0.13 µM | 143B osteosarcoma cell line | [5] |

Table 2: In Vivo Properties of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~75% | Mice | [3][6] |

| Tumor Growth Inhibition | >80% reduction in MV4;11 tumor volume | BALB/c nude mice | [6] |

| Toxicity | No significant toxicity observed with prolonged treatment (38 days) | Mice |

Chemical Synthesis

While the primary literature from Borkin et al. (2015) indicates that the detailed chemical synthesis of this compound is provided in the supplemental experimental procedures, this specific supplementary file could not be retrieved through extensive searches. However, based on the known structure of this compound and general methods for the synthesis of thienopyrimidine derivatives, a plausible synthetic approach can be outlined. The synthesis of the thienopyrimidine core typically involves the condensation of a 2-amino-3-carbethoxythiophene derivative with a suitable reagent to form the pyrimidine ring.

General Synthetic Scheme for Thienopyrimidine Core:

The synthesis of thienopyrimidine derivatives often starts from a substituted 2-aminothiophene-3-carboxylate. This starting material can be cyclized with various reagents to form the fused pyrimidine ring. For instance, reaction with formamide can yield the thienopyrimidinone, which can then be converted to a 4-chlorothienopyrimidine. This chloro-derivative serves as a key intermediate for introducing various substituents at the 4-position via nucleophilic aromatic substitution.

A detailed, step-by-step experimental protocol for the specific synthesis of this compound is not publicly available at the time of this writing. Researchers are directed to the primary publication for potential access to the supplementary information.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

Objective: To quantify the inhibitory activity of this compound on the menin-MLL protein-protein interaction in a cell-free system.

Materials:

-

Purified recombinant human menin protein

-

Fluorescein-labeled peptide derived from MLL (e.g., MLL4-43)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescein-labeled MLL peptide and a fixed concentration of purified menin protein to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

Cell Viability (MTT/CCK-8) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4;11, MOLM-13, HepG2, 143B)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 7 days). For longer treatments, the medium and compound may need to be replenished.

-

At the end of the treatment period, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting the data on a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to menin within intact cells.

Materials:

-

Cancer cell line expressing menin

-

This compound stock solution in DMSO

-

PBS and lysis buffer

-

PCR tubes

-

Thermal cycler

-

Western blotting reagents and anti-menin antibody

Procedure:

-

Treat the cells with this compound or DMSO (vehicle control) for a specific time.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the amount of soluble menin in the supernatant by Western blotting using an anti-menin antibody.

-

A shift in the melting curve of menin in the presence of this compound compared to the control indicates target engagement.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the expression of MLL target genes.

Materials:

-

Cancer cells treated with this compound or DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using the cDNA, specific primers, and a qRT-PCR master mix.

-

Analyze the gene expression data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL signaling pathway.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound has emerged as a pivotal tool compound and a promising therapeutic lead for cancers driven by the menin-MLL interaction. Its high potency, selectivity, and favorable drug-like properties have been demonstrated in a variety of preclinical models. This technical guide provides a consolidated resource of the key data and methodologies associated with this compound to facilitate ongoing research and development efforts. The continued investigation of this compound and next-generation menin-MLL inhibitors holds significant promise for the development of novel, targeted therapies for patients with MLL-rearranged leukemias and other susceptible malignancies.

References

- 1. Content - Menin Inhibitors in Leukemia: Module | CCO [clinicaloptions.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ChemGood [chemgood.com]

- 7. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MI-503 in Halting Hepatocellular Carcinoma Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages.[1][2] The intricate molecular pathogenesis of HCC involves epigenetic dysregulation, which has emerged as a promising area for therapeutic intervention. One such avenue involves targeting the interaction between Menin and Mixed Lineage Leukemia 1 (MLL1), a protein complex crucial for transcriptional regulation.[3] Upregulation of Menin is observed in HCC patients and correlates with a poor prognosis.[1] The small molecule inhibitor, MI-503, has been developed to specifically disrupt the Menin-MLL1 interaction, showing potent anti-tumor activity in various HCC models.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on HCC progression, and detailed methodologies for key experimental procedures.

Mechanism of Action of this compound in HCC

This compound is a potent and selective small molecule inhibitor of the Menin-MLL1 protein-protein interaction.[4] In HCC, the Menin-MLL1 complex binds to the promoter regions of specific oncogenes, leading to histone H3 lysine 4 trimethylation (H3K4me3) and subsequent transcriptional activation of these genes.[3] This epigenetic modification is a key driver of cancer cell proliferation and survival.

This compound functions by competitively binding to Menin, which displaces the MLL1 complex from the chromatin.[3] This action leads to a reduction in H3K4me3 levels at the target gene promoters, resulting in transcriptional repression of critical oncogenes such as Paternally Expressed Gene 10 (PEG10).[2][5] The downregulation of PEG10 and other oncogenes inhibits vital cancer processes including proliferation, migration, and sphere formation, ultimately leading to a suppression of HCC progression.[1][2]

Quantitative Data on this compound Efficacy

The anti-tumor effects of this compound have been quantified in both in vitro and in vivo models of hepatocellular carcinoma.

In Vitro Efficacy: Inhibition of HCC Cell Line Proliferation

This compound demonstrates a dose- and time-dependent inhibition of proliferation in various HCC cell lines. The half-maximal growth inhibitory concentration (GI50) values after 12 days of treatment are presented below.

| Cell Line | GI50 (µM) after 12 days |

| HepG2 | ~1.0 |

| Hep3B | ~0.5 |

| Huh7 | ~3.2 |

| PLC/PRF/5 | ~2.5 |

| Data synthesized from Krivtsov et al. (2017).[1][2] |

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

In preclinical mouse xenograft models, this compound has shown significant efficacy in reducing tumor growth, both as a monotherapy and in combination with the standard-of-care tyrosine kinase inhibitor, sorafenib.

| Treatment Group | Dosing | Tumor Growth Inhibition (%) |

| This compound (Monotherapy) | 35 mg/kg, i.p., daily | >50% |

| This compound + Sorafenib | This compound: 35 mg/kg, i.p., dailySorafenib: 20-40 mg/kg, p.o., daily | 85% |

| Data from HepG2 and Hep3B xenograft models.[1][3] |

Key Signaling Pathways Modulated by this compound

The primary signaling pathway targeted by this compound is the Menin-MLL1 epigenetic regulatory axis. By inhibiting this interaction, this compound indirectly influences downstream pathways that are critical for HCC pathogenesis.

-

PEG10 Signaling: As a direct target of the Menin-MLL1 complex, the expression of PEG10 is significantly downregulated by this compound.[2] PEG10 is known to be overexpressed in HCC and plays a crucial role in cell proliferation and migration.[1]

-

Wnt/β-catenin Pathway: There is evidence suggesting a link between this compound's effects and the Wnt/β-catenin signaling pathway. This compound has been shown to affect the expression of genes associated with HCC subtypes that have mutations in CTNNB1, the gene encoding β-catenin.[1] This suggests that this compound could be particularly effective in HCCs with an activated Wnt-signaling pathway.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's efficacy are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 1 x 104 cells per well and culture for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 7 to 12 days), as the effects of this compound can be more pronounced with prolonged treatment.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of HCC cells.

-

Plating: Plate the cells at a low density (e.g., 1000 cells/mL) in ultra-low attachment plates.

-

Culture Medium: Use a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) and B27 supplement.

-

Treatment: Add this compound or DMSO (vehicle control) to the culture medium.

-

Incubation: Culture the cells for 14 days, replenishing the medium and compounds every 3-4 days.

-

Quantification: Count the number of spheres formed and measure their size under a microscope.

Wound Healing (Migration) Assay

This assay evaluates the migratory capacity of cancer cells.

Protocol:

-

Cell Seeding: Seed HCC cells in a 6-well plate and grow them to confluence.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing this compound or DMSO.

-

Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., every 24 hours).

-

Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 106 HepG2 or Hep3B cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Treatment Groups: Randomize the mice into different treatment cohorts: vehicle control, this compound alone (35 mg/kg, intraperitoneal injection, daily), sorafenib alone (20-40 mg/kg, oral gavage, daily), and the combination of this compound and sorafenib.[3]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

Conclusion

This compound represents a promising therapeutic agent for hepatocellular carcinoma by targeting the Menin-MLL1 epigenetic axis. Its ability to inhibit HCC cell proliferation, migration, and sphere formation, coupled with its significant in vivo anti-tumor activity, underscores its potential as a novel treatment strategy. The synergistic effect observed when this compound is combined with sorafenib further highlights its clinical potential. The detailed protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other Menin-MLL1 inhibitors in the context of HCC and other malignancies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in HCC patients.

References

- 1. Wound-Healing Assay [bio-protocol.org]

- 2. Wound healing assay [bio-protocol.org]

- 3. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 5. In vivo tumor xenograft model [bio-protocol.org]

MI-503: A Novel Menin-MLL Inhibitor with Therapeutic Potential in Osteosarcoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteosarcoma, the most prevalent primary malignant bone tumor in children and adolescents, presents a significant therapeutic challenge, particularly in cases of metastatic or recurrent disease. Current standard-of-care, primarily comprising multi-agent chemotherapy and surgical resection, has seen limited improvement in patient outcomes over the past few decades. This underscores the urgent need for novel therapeutic strategies targeting the underlying molecular drivers of osteosarcoma. This whitepaper details the preclinical evidence supporting the therapeutic potential of MI-503, a potent and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in osteosarcoma. In vitro and in vivo studies have demonstrated that this compound effectively suppresses osteosarcoma cell proliferation and tumor growth by disrupting a key epigenetic mechanism, suggesting a promising new avenue for targeted therapy. This document provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental methodologies for researchers and drug development professionals interested in this novel therapeutic agent.

Introduction to Osteosarcoma and the Menin-MLL Axis

Osteosarcoma is characterized by complex and heterogeneous genomic alterations. The standard treatment regimen for high-grade osteosarcoma typically involves neoadjuvant chemotherapy, followed by surgical resection and subsequent adjuvant chemotherapy. The most common chemotherapy combination for young adults is the MAP regimen, which includes high-dose methotrexate, doxorubicin, and cisplatin.[1][2] Despite this aggressive multimodal approach, the 5-year survival rate for patients with metastatic disease remains dismally low, highlighting the critical need for more effective, targeted therapies.

Recent research has identified the interaction between Menin and the histone methyltransferase MLL1 (KMT2A) as a potential therapeutic target in various cancers. MLL1 is known to be associated with aggressive osteosarcoma.[3][4] The Menin-MLL1 complex plays a crucial role in regulating gene transcription through the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene expression. Dysregulation of this pathway can lead to the aberrant expression of oncogenes that drive tumor progression.

This compound is a small molecule designed to specifically inhibit the protein-protein interaction between Menin and MLL.[5][6] By disrupting this complex, this compound aims to reverse the oncogenic gene expression program in cancer cells, leading to cell growth inhibition and apoptosis. This document summarizes the key findings on the anti-cancer activity of this compound in osteosarcoma models.

Preclinical Data on this compound in Osteosarcoma

In Vitro Efficacy

This compound has demonstrated potent and dose-dependent anti-proliferative effects across a panel of human osteosarcoma cell lines. A summary of the half-maximal effective concentration (EC50) values after a 7-day treatment period is presented in Table 1.[3] Notably, cell lines with mutated p53 (143B, HOS, and Saos-2) exhibited higher sensitivity to this compound.[3]

| Cell Line | p53 Status | EC50 (µM) |

| 143B | Mutated | 0.13 |

| HOS | Mutated | 0.16 |

| Saos-2 | Mutated | 0.29 |

| SKES1 | Wild-type | 0.89 |

| U2OS | Wild-type | 1.2 |

| MG-63 | Wild-type | 2.1 |

| Table 1: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines [3] |

In addition to inhibiting cell proliferation, this compound has been shown to suppress the colony-forming ability of osteosarcoma cells, further indicating its potential to impede tumor growth.[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a subcutaneous osteosarcoma xenograft mouse model using the 143B cell line.[3][4] Intraperitoneal administration of this compound resulted in a profound inhibition of tumor growth, as evidenced by both tumor volume and weight measurements at the end of the study.[3][7] A summary of the in vivo tumor growth inhibition is provided in Table 2.

| Treatment Group | Mean Tumor Volume (mm³) at Day 13 | Mean Tumor Weight (g) at Day 13 |

| Vehicle | ~1500 | ~1.2 |

| This compound (10 mg/kg) | ~500 | ~0.4 |

| Table 2: In Vivo Efficacy of this compound in a 143B Osteosarcoma Xenograft Model (Approximate values based on graphical data)[3][7] |

Immunohistochemistry (IHC) analysis of the xenograft tumors revealed that this compound treatment led to a reduction in H3K4 methylation and a decrease in the proliferation marker Ki67, confirming the on-target activity of the compound in vivo.[3][4][8]

Mechanism of Action of this compound in Osteosarcoma

This compound exerts its anti-cancer effects by disrupting the Menin-MLL1 interaction, which in turn leads to a cascade of downstream molecular events. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Key molecular events following this compound treatment include:

-

Binding to Menin: this compound directly binds to Menin, preventing its interaction with MLL1.[3]

-

Reduction in H3K4 Methylation: The disruption of the Menin-MLL1 complex leads to a significant decrease in the levels of mono-, di-, and tri-methylation of H3K4.[3]

-

Transcriptional Repression of Oncogenes: Consequently, the expression of key oncogenes, such as c-Myc and Mcl-1, is suppressed at both the mRNA and protein levels.[3][4]

-

Cell Cycle Arrest and Apoptosis: The downregulation of c-Myc and Mcl-1, coupled with an increase in the cell cycle inhibitor p27 and the apoptosis marker cleaved PARP (cl-PARP), leads to the inhibition of cell proliferation and induction of apoptosis in osteosarcoma cells.[3][4][8]

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the efficacy of this compound in osteosarcoma. A generalized experimental workflow is depicted below.

Cell Culture

Human osteosarcoma cell lines (143B, HOS, Saos-2, SKES1, MG-63, and U2OS) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (CCK-8)

-

Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or vehicle (DMSO) for up to 7 days.

-

At the end of the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control.

Colony Formation Assay

-

Cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.

-

The following day, cells are treated with this compound or vehicle and incubated for 10-14 days, with the medium and treatment refreshed every 3-4 days.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing more than 50 cells are counted.

Cellular Thermal Shift Assay (CETSA)

-

143B osteosarcoma cells are treated with this compound (e.g., 0.1, 0.3, and 1 µM) or vehicle for 1 hour.

-

The cell suspensions are heated to a specific temperature (e.g., 45°C) for a defined period.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble Menin protein in the supernatant is determined by western blotting. An increase in soluble Menin at a higher temperature in the presence of this compound indicates target engagement.

Western Blotting

-

Osteosarcoma cells (e.g., 143B and Saos-2) are treated with this compound at various concentrations and for different durations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Menin, H3K4me3, c-Myc, Mcl-1, p27, and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Reverse Transcription PCR (RT-qPCR)

-

Total RNA is extracted from this compound-treated and control cells.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix and primers specific for human c-Myc and Mcl-1. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Xenograft Study

-

Athymic nude mice are subcutaneously injected with 143B osteosarcoma cells.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered intraperitoneally (e.g., at 10 mg/kg) daily or on a specified schedule. The vehicle control group receives the vehicle solution (e.g., 25% DMSO, 25% PEG400, 50% PBS).[9]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry.

Immunohistochemistry (IHC)

-

Tumor tissues from the xenograft study are fixed, embedded in paraffin, and sectioned.

-

The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

-

The sections are then incubated with primary antibodies against H3K4me3 and Ki67.

-

A secondary antibody and a detection system are used to visualize the staining.

-

The stained sections are analyzed to assess the levels and localization of the target proteins.

Chemical Properties and Toxicology of this compound

A summary of the key chemical properties of this compound is provided in Table 3.

| Property | Value |

| Molecular Formula | C₂₈H₂₇F₃N₈S |

| Molecular Weight | 564.63 g/mol |

| CAS Number | 1857417-13-0 |

| Oral Bioavailability (in mice) | ~75% |

| Table 3: Chemical Properties of this compound [1][10] |

Preclinical studies in mouse models of leukemia have shown that prolonged treatment with this compound (up to 38 days) did not induce any significant toxicity, as indicated by stable body weight and no morphological changes in the liver and kidney.[1][10] While comprehensive off-target profiling and formal toxicology studies in the context of osteosarcoma are yet to be published, these initial findings suggest a favorable safety profile for this compound.

Future Directions and Conclusion

The preclinical data presented in this whitepaper strongly support the continued investigation of this compound as a potential therapeutic agent for osteosarcoma. The potent in vitro and in vivo activity, coupled with a clear mechanism of action targeting a key epigenetic vulnerability, makes this compound a compelling candidate for further development.

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapy agents used in osteosarcoma.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment. The higher sensitivity of p53-mutated cell lines warrants further investigation.

-

Advanced Preclinical Models: Evaluating the efficacy of this compound in patient-derived xenograft (PDX) and orthotopic models of osteosarcoma to better recapitulate the human disease.

-

Formal Toxicology Studies: Conducting comprehensive safety and toxicology studies to support a potential Investigational New Drug (IND) application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Menin inhibitor this compound exhibits potent anti-cancer activity in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neoplasiaresearch.com [neoplasiaresearch.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Menin inhibitor this compound exhibits potent anti-cancer activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Menin-MLL Inhibitor MI-503: A Technical Guide to its Impact on HOXA9 and MEIS1 Expression in MLL-Rearranged Leukemias

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of MI-503, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver of leukemogenesis in MLL-rearranged (MLL-r) acute leukemias, which are characterized by the aberrant expression of downstream target genes, including the key oncogenes HOXA9 and MEIS1. This document details the mechanism of action of this compound, presents quantitative data on its efficacy in preclinical models, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Acute leukemias with rearrangements of the Mixed Lineage Leukemia (KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in pediatric patients. The MLL fusion proteins resulting from these rearrangements require interaction with the scaffold protein Menin to drive their oncogenic program. This complex binds to the chromatin and activates the expression of target genes, most notably the homeobox gene HOXA9 and its cofactor MEIS1, which are essential for leukemic transformation and maintenance.

The critical dependency of MLL-r leukemias on the Menin-MLL interaction has made it an attractive therapeutic target. This compound is a small molecule designed to specifically disrupt this interaction, thereby inhibiting the transcriptional activation of HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-r leukemia cells.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding to a pocket on Menin that is normally occupied by the MLL protein. This disruption prevents the recruitment of the MLL fusion protein complex to target gene promoters, leading to a downstream cascade of events including:

-

Reduced Histone Methylation: The MLL protein is a histone methyltransferase that trimethylates histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. By displacing the MLL fusion protein, this compound leads to a reduction in H3K4me3 at the promoters of target genes like HOXA9 and MEIS1.

-

Transcriptional Repression: The loss of the activating H3K4me3 mark results in the transcriptional repression of HOXA9 and MEIS1.

-

Induction of Differentiation and Apoptosis: The downregulation of the HOXA9/MEIS1 transcriptional program induces myeloid differentiation and triggers apoptosis in MLL-rearranged leukemia cells.

dot

Caption: Signaling pathway of Menin-MLL interaction and this compound's mechanism.

Quantitative Data on the Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated in various MLL-rearranged leukemia models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

| Cell Line | MLL Fusion | Assay Type | GI50 (nM) | Treatment Duration | Reference |

| MV4;11 | MLL-AF4 | Proliferation | 200 - 570 | 7-10 days | [1][2] |

| MOLM-13 | MLL-AF9 | Proliferation | 250 - 570 | 7 days | [1][2] |

| Murine BMCs | MLL-AF9 | Proliferation | 220 | 7 days | [1][3] |

| Murine BMCs | Hoxa9/Meis1 | Proliferation | > 5000 | 7 days | [3] |

GI50: The concentration of a drug that causes 50% inhibition of cell growth. BMCs: Bone Marrow Cells.

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Xenograft Model | Treatment | Tumor Volume Reduction | Survival Benefit | Reference |

| MV4;11 | This compound (60 mg/kg, i.p., daily) | > 80% | Significantly increased | [1][3] |

| HepG2 (HCC) | This compound (35 mg/kg, i.p., daily) | > 50% | Not reported | [4] |

| Hep3B (HCC) | This compound (35 mg/kg, i.p., daily) | > 50% | Not reported | [4] |

| 143B (Osteosarcoma) | This compound | Profoundly inhibited | Not reported | [5] |

i.p.: intraperitoneal HCC: Hepatocellular Carcinoma

Table 3: Impact of this compound on HOXA9 and MEIS1 Expression

| Cell Line/Model | Treatment | HOXA9 Expression | MEIS1 Expression | Time Point | Reference |

| MLL-AF9 BMCs | This compound (sub-µM) | Markedly reduced | Markedly reduced | 6 days | [1][6] |

| MV4;11 | This compound (0.2-0.6 µM) | Markedly reduced | Markedly reduced | 10 and 30 days | [1] |

| MV4;11 Xenograft | This compound (60 mg/kg) | Significantly reduced | Significantly reduced | 38 days | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Leukemia cell lines (e.g., MV4;11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a density of 0.5-1.0 x 10^5 cells/mL in a 96-well plate in a final volume of 100 µL per well.[7] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Treated and control cells

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1X Binding Buffer (HEPES buffered saline with Ca2+)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT-PCR is used to quantify the mRNA levels of HOXA9 and MEIS1.

Materials:

-

Treated and control cells

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from cells according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.

-

Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of MLL fusion proteins and the status of histone modifications at the HOXA9 and MEIS1 promoters.

Materials:

-

Treated and control cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Antibodies against MLL, Menin, H3K4me3, and IgG (as a control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with specific antibodies overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of HOXA9 and MEIS1.

Visualizing Workflows and Relationships

dot

Caption: Generalized experimental workflow for assessing this compound's impact.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its targeted mechanism of action, which leads to the specific downregulation of the key oncogenic drivers HOXA9 and MEIS1, has been robustly demonstrated in preclinical studies. This technical guide provides researchers and drug development professionals with a comprehensive overview of the data supporting the efficacy of this compound and the experimental methodologies required to further investigate its therapeutic potential. The continued development of Menin-MLL inhibitors like this compound holds significant promise for improving outcomes for patients with these aggressive leukemias.

References

- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for MI-503 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of MI-503, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in mouse xenograft models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Mechanism of Action

This compound functions by disrupting the critical protein-protein interaction between menin and MLL fusion proteins, which are key drivers in certain types of leukemia, such as those with MLL rearrangements.[1][2] This disruption leads to a decrease in the expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis.[3][4] The inhibition of the menin-MLL interaction ultimately results in the suppression of tumor growth and has shown efficacy in various cancer models, including MLL-rearranged leukemia, osteosarcoma, and hepatocellular carcinoma.[4][5][6]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound.

Caption: this compound disrupts the Menin-MLL fusion protein interaction.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across different mouse xenograft models as reported in various studies.

Table 1: Efficacy of this compound in MLL Leukemia Xenograft Models

| Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Outcome | Reference |